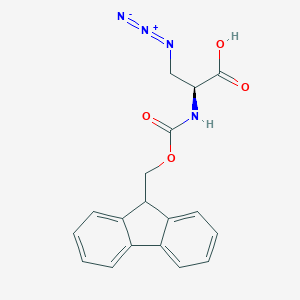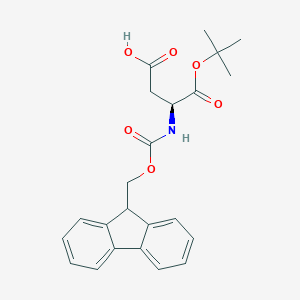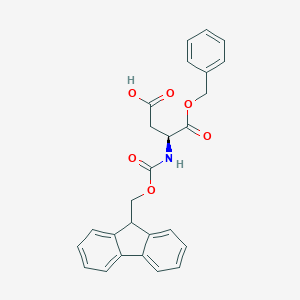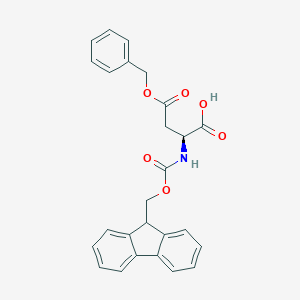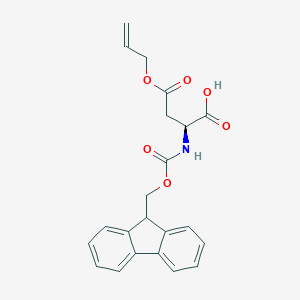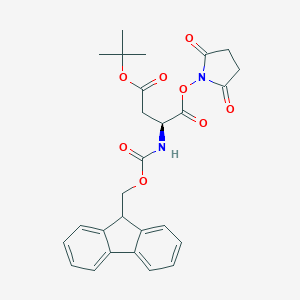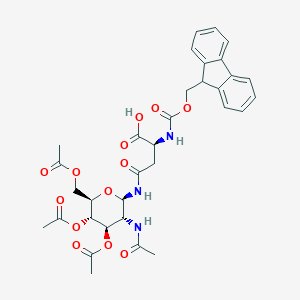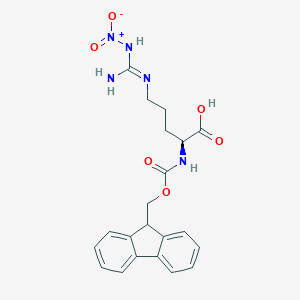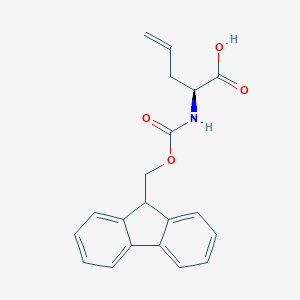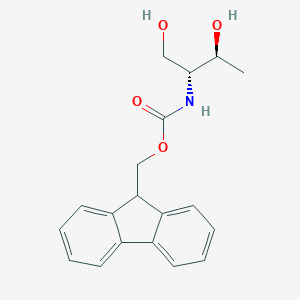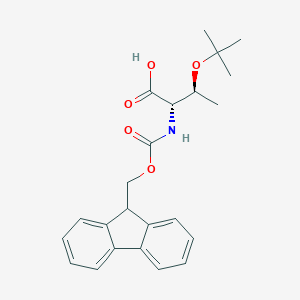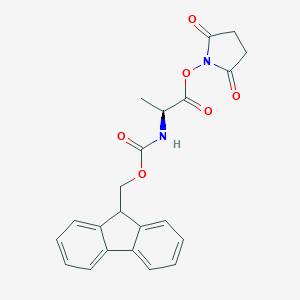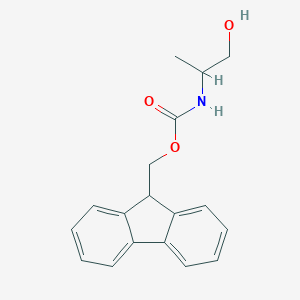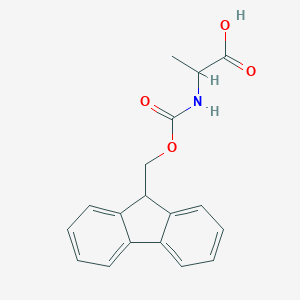
Fmoc-d-trp-opfp
Vue d'ensemble
Description
Fmoc-D-Trp-OPfp, also known as N-alpha-Fmoc-D-tryptophan pentafluorophenyl ester, is a compound used in peptide synthesis . It has a molecular weight of 592.5 and a molecular formula of C32H21F5N2O4 .
Synthesis Analysis
Fmoc-D-Trp-OPfp is used in Fmoc/tBu solid-phase peptide synthesis, a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Chemical Reactions Analysis
The Fmoc group in Fmoc-D-Trp-OPfp is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-D-Trp-OPfp is a solid substance that should be stored sealed in dry conditions at 2-8°C . It has a molecular weight of 592.52 .
Applications De Recherche Scientifique
Adsorption on Molecularly Imprinted Polymers : A study by Kim and Guiochon (2005) investigated the equilibrium adsorption isotherms of compounds, including Fmoc-L-Trp-OPfp, on molecularly imprinted polymers (MIPs). This research demonstrated that Fmoc-L-Trp-OPfp interacts differently with adsorption sites compared to its analogues, offering insights into the properties of MIPs and their applications in separation science (Kim & Guiochon, 2005).
Synthesis of O-glycopeptides : Gangadhar, Jois, and Balasubramaniam (2004) described a high-yield and stereoselective synthesis of O-glycopeptides using Fmoc-AA-OPfp, showcasing the compound's utility in peptide synthesis and its potential applications in biochemical research (Gangadhar, Jois, & Balasubramaniam, 2004).
Solid-Phase Syntheses of Glycopeptides : Meinjohanns et al. (1995) utilized Fmoc-D-Trp-OPfp in the solid-phase synthesis of O-GlcNAc glycopeptides. This study highlights the compound's role in the efficient synthesis of complex glycopeptides, which are significant in understanding protein glycosylation (Meinjohanns et al., 1995).
HPLC Determination of Amino Acids : Fmoc-D-Trp-OPfp is referenced in the context of high-performance liquid chromatography (HPLC) for the determination of amino acids in biological materials. This application is critical in various biochemical analyses (Füst et al., 1990).
Multiple-Column Solid-Phase Glycopeptide Synthesis : Peters et al. (1991) described the use of Fmoc-D-Trp-OPfp in the synthesis of multiple O-glycopeptides, showcasing its utility in synthesizing complex biological molecules (Peters et al., 1991).
Safety And Hazards
Orientations Futures
Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They have potential applications in diverse areas such as antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGTAYCHANVFY-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21F5N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-trp-opfp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



